O-乙酰-L-高丝氨酸盐酸盐

描述

O-Acetyl-L-homoserine Hydrochloride (OAH) is a versatile synthon used for the synthesis of L-Homoserine peptides and 3-Amino-2-pyrrolidinones . It is also an inhibitor of enzymes as well as a substrate for enzymes . It is used in a variety of scientific research applications, including enzyme reactions, protein synthesis, DNA sequencing, and drug discovery .

Synthesis Analysis

OAH is produced by introducing an exogenous metA from Bacillus cereus (metXbc) and engineering an OAH-producing strain by combinatorial metabolic engineering . Initially, exogenous metXs/metA were screened and used to reconstruct an initial biosynthesis pathway of OAH in E. coli . The disruption of degradation and competitive pathways combined with optimal expression of metXbc were carried out, accumulating 5.47 g/L OAH .Molecular Structure Analysis

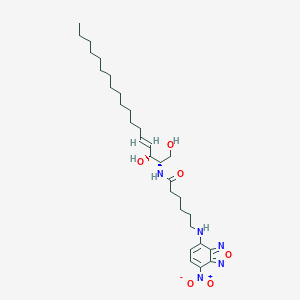

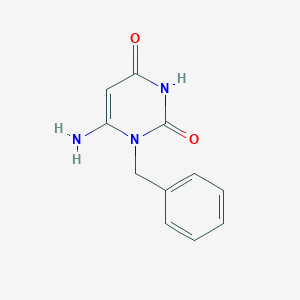

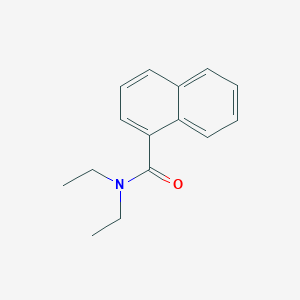

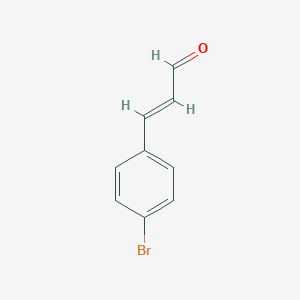

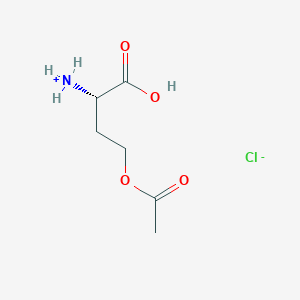

The molecular formula of O-Acetyl-L-homoserine Hydrochloride is C6 H11 N O4 . The CAS Number is 250736-84-6 .Chemical Reactions Analysis

OAH is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . When OAH is selected as the precursor, it can directly react with methanethiol or 3-methylthiopropionaldehyde to form L-methionine .Physical And Chemical Properties Analysis

O-Acetyl-L-homoserine Hydrochloride is a white solid . Its molecular weight is 197.62 .科学研究应用

Production of High-Value Compounds

O-Acetyl-L-homoserine (OAH) is a potentially important platform metabolic intermediate for the production of high-value compounds, such as homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .

Precursor for Methionine

OAH is a precursor for the production of L-methionine, an essential amino acid for humans and other animals . The industrial production of L-methionine is usually carried out by enzyme conversion and chemical synthesis with L-homoserine or OAH as the precursor .

Biosynthesis of S-adenosylmethionine

In biological systems, neither L-homoserine nor OAH is directly involved in protein biosynthesis, but they are precursors in the biosynthesis of L-methionine and S-adenosylmethionine .

Production of OAH in Corynebacterium Glutamicum

Corynebacterium glutamicum, a common and safe amino acid-producing strain, has been used for the efficient production of OAH . The engineered strain produced 17.4 g/L of OAH in 96 h with acetate as the supplementary feedstock in a 5-L bioreactor .

Production of OAH in Escherichia Coli

Escherichia coli has been engineered for the production of OAH by consuming cheap bio-based feedstocks . The engineered strain produced 24.33 g/L OAH with a yield of 0.23 g/g glucose in fed-batch fermentation .

Synthesis of L-homoserine Peptides and 3-amino-2-pyrrolidinones

O-Acetyl-L-homoserine has been identified as a versatile synthon for the synthesis of L-homoserine peptides and 3-amino-2-pyrrolidinones .

Identification, Differentiation, and Characterization of O-acetyl-L-serine (thiol)lyase

O-Acetyl-L-serine, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase (s) (OASTL) involved in cysteine biosynthesis .

作用机制

Target of Action

O-Acetyl-L-homoserine (OAH) is a potential platform chemical for the production of high-value compounds . . Therefore, its primary targets are the enzymes involved in these biosynthetic pathways.

Mode of Action

OAH interacts with its targets through enzymatic reactions. When L-homoserine is used as the precursor, it needs to be activated by HCl before reacting with methanethiol to produce L-methionine . When oah is selected as the precursor, it can directly react with methanethiol or 3-methylthiopropionaldehyde to form l-methionine .

Biochemical Pathways

The biosynthetic pathway of OAH can be divided into two parts: the homoserine metabolic pathway and the acetyl coenzyme A (acetyl-CoA) metabolic pathway . The balance between these two pathways is crucial for the efficient production of OAH .

Pharmacokinetics

It is known that the production of oah can be enhanced by strengthening certain pathways and supplementing with certain feedstocks .

Result of Action

The result of OAH’s action is the production of high-value compounds such as L-methionine . L-methionine is an essential amino acid for humans and other animals, playing an important role in food, pharmaceuticals, and feed additives .

Action Environment

The action of OAH can be influenced by various environmental factors. For instance, the production of OAH can be enhanced by adding certain feedstocks such as acetate, citrate, and pantothenate . Furthermore, the expression of certain enzymes can be strengthened via strong promoters to increase the titer of OAH .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZHWEFUZURWRL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Acetyl-L-homoserine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)